molecular formula C18H22S3 B14482365 3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl CAS No. 65782-87-8

3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl

Cat. No.: B14482365
CAS No.: 65782-87-8
M. Wt: 334.6 g/mol
InChI Key: BLJXMEFWCXHWNQ-UHFFFAOYSA-N
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Description

3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl is an organic compound characterized by the presence of three methylsulfanyl groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of 3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its biphenyl core can interact with biological membranes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl is unique due to its specific arrangement of methylsulfanyl groups on a biphenyl core. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from similar compounds.

Properties

CAS No.

65782-87-8

Molecular Formula

C18H22S3

Molecular Weight

334.6 g/mol

IUPAC Name

1,3-bis(methylsulfanylmethyl)-5-[4-(methylsulfanylmethyl)phenyl]benzene

InChI

InChI=1S/C18H22S3/c1-19-11-14-4-6-17(7-5-14)18-9-15(12-20-2)8-16(10-18)13-21-3/h4-10H,11-13H2,1-3H3

InChI Key

BLJXMEFWCXHWNQ-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC=C(C=C1)C2=CC(=CC(=C2)CSC)CSC

Origin of Product

United States

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